molecular formula C19H19NO2 B3717650 5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione

5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B3717650
M. Wt: 293.4 g/mol
InChI Key: NSANAJXRSHNNBB-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione, featuring a naphthylamino group and a methylene bridge

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(naphthalen-1-yliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2)10-17(21)15(18(22)11-19)12-20-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,12,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANAJXRSHNNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 1-naphthylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The naphthylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione involves its interaction with various molecular targets. The naphthylamino group can bind to specific receptors or enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound.

    1-naphthylamine: Another precursor used in the synthesis.

    Quinones and Hydroquinones: Products of oxidation and reduction reactions.

Uniqueness

5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione is unique due to its specific structure, which combines the properties of both cyclohexanedione and naphthylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
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5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione

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